molecular formula C11H15N5O2S B2625323 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one CAS No. 1014074-69-1

1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one

Cat. No.: B2625323
CAS No.: 1014074-69-1
M. Wt: 281.33
InChI Key: UOMUVXSQOHFWGT-UHFFFAOYSA-N
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Description

1-((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its complex structure, which includes a pyrazole ring, a triazole ring, and a thioether linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one typically involves multiple steps:

  • Formation of the Pyrazole Ring:

    • Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
  • Formation of the Triazole Ring:

    • The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
  • Thioether Linkage Formation:

    • The final step involves the introduction of the thioether linkage, typically through nucleophilic substitution reactions where a thiol group reacts with a suitable electrophile.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole or triazole rings.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole or triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.

    Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one: Similar structure with an ethyl group instead of a methyl group.

    1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one: Contains a phenyl group instead of a methyl group.

Uniqueness: 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

This compound’s versatility and potential for modification make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-7(17)6-19-11-13-12-9(16(11)3)8-5-15(2)14-10(8)18-4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMUVXSQOHFWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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